

physical and chemical properties of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one

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Compound of Interest

Compound Name: 3-Hydroxy-6-methylisobenzofuran-1(3H)-one

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An In-depth Technical Guide to 3-Hydroxy-6-methylisobenzofuran-1(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Hydroxy-6-methylisobenzofuran-1(3H)-one** (CAS No. 177166-16-4). Due to the limited availability of experimental data for this specific compound in public literature, this document also includes comparative data for the closely related and more thoroughly characterized analogue, 3-Hydroxyisobenzofuran-1(3H)-one (CAS No. 16859-59-9), to provide a contextual framework for researchers. This guide summarizes key molecular identifiers, available physicochemical properties, and presents a generalized synthetic approach to the isobenzofuranone core. Safety and handling information based on related compounds is also provided. It is important to note that much of the detailed experimental data presented for comparison pertains to the unmethylated analogue and should be considered as a reference with caution.

Introduction

3-Hydroxy-6-methylisobenzofuran-1(3H)-one is a substituted isobenzofuranone, a class of compounds that are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active natural products and synthetic molecules. The isobenzofuranone scaffold is a key pharmacophore in compounds exhibiting a range of activities, including antidepressant effects. This guide aims to consolidate the available information on the 6-methyl substituted derivative to aid researchers in its synthesis, characterization, and potential applications.

Molecular and Physicochemical Properties

Detailed experimental data for **3-Hydroxy-6-methylisobenzofuran-1(3H)-one** is not widely available in peer-reviewed literature. The following tables summarize the known identifiers for the target compound and provide a more detailed, experimentally determined dataset for the closely related 3-Hydroxyisobenzofuran-1(3H)-one for comparative purposes.

Properties of 3-Hydroxy-6-methylisobenzofuran-1(3H)-one

Property	Value	Source
CAS Number	177166-16-4	[1]
Molecular Formula	C ₉ H ₈ O ₃	[2]
Molecular Weight	164.158 g/mol	[2]
IUPAC Name	3-hydroxy-6-methyl-2-benzofuran-1(3H)-one	[1]

Comparative Properties of 3-Hydroxyisobenzofuran-1(3H)-one

For the purpose of providing a predictive context, the well-documented properties of the parent compound, 3-Hydroxyisobenzofuran-1(3H)-one, are presented below.

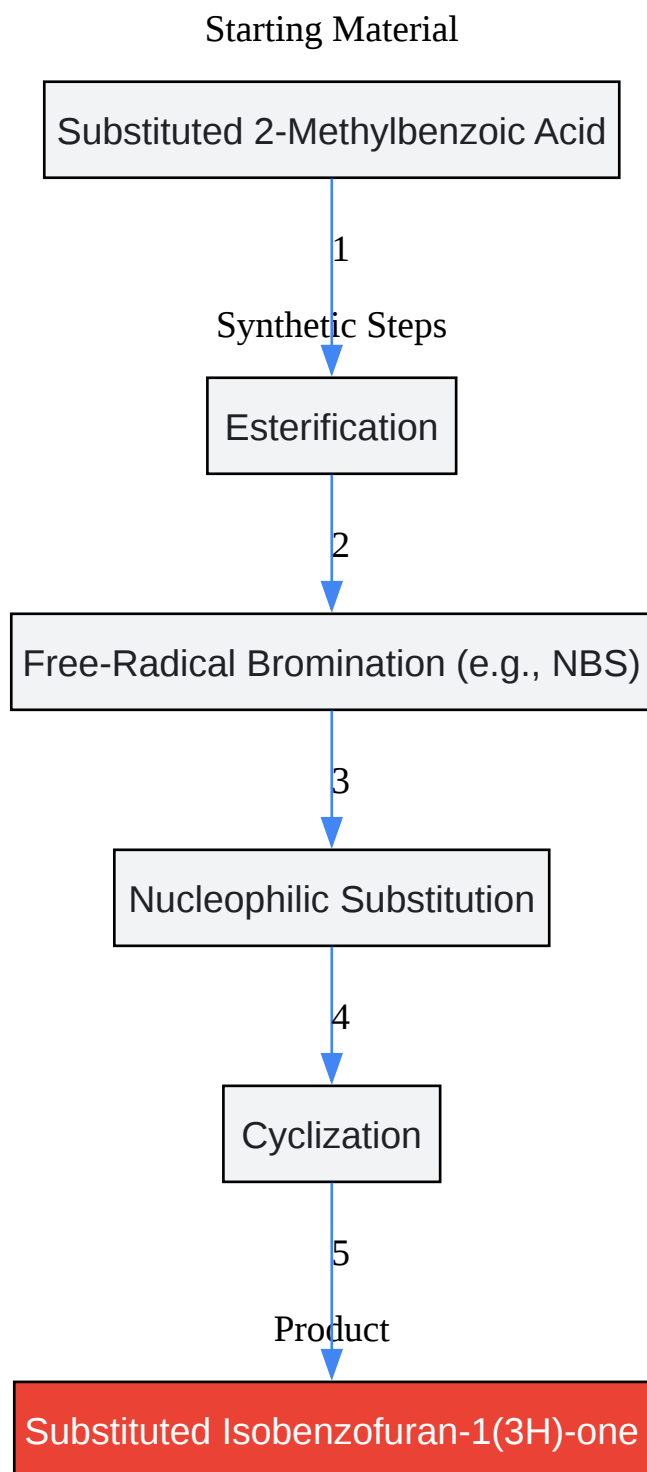
Property	Value	Source
CAS Number	16859-59-9	[3]
Molecular Formula	C ₈ H ₆ O ₃	[3]
Molecular Weight	150.13 g/mol	[3]
Melting Point	97-98 °C	
Boiling Point	362.6 ± 42.0 °C at 760 mmHg (Predicted)	
Physical Form	Solid	[1]
Purity	97%	[1]
Storage Temperature	4°C	

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of **3-Hydroxy-6-methylisobenzofuran-1(3H)-one** is not readily available in the surveyed literature. However, a general approach for the synthesis of isobenzofuranone derivatives can be inferred from published methodologies for related compounds. A plausible synthetic route could start from a substituted 2-methylbenzoic acid.

Generalized Synthetic Workflow for Isobenzofuranones

The following diagram illustrates a generalized workflow for the synthesis of isobenzofuranone derivatives, which could be adapted for the synthesis of **3-Hydroxy-6-methylisobenzofuran-1(3H)-one**.



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A generalized synthetic workflow for isobenzofuranone derivatives.

Key Experimental Steps (Generalized)

- **Esterification:** The starting substituted 2-methylbenzoic acid is typically converted to its corresponding methyl or ethyl ester to protect the carboxylic acid functionality.
- **Free-Radical Bromination:** The methyl group on the benzene ring is brominated, commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator.
- **Nucleophilic Substitution and Cyclization:** The resulting benzyl bromide can undergo nucleophilic substitution and subsequent intramolecular cyclization to form the isobenzofuranone ring system. The introduction of the 3-hydroxy group could potentially be achieved through various oxidation or hydrolysis steps depending on the specific synthetic strategy.

Spectral Data

No specific spectral data (NMR, IR, Mass Spectrometry) for **3-Hydroxy-6-methylisobenzofuran-1(3H)-one** has been identified in the public domain. For reference, spectral data for the unmethylated analogue, 3-Hydroxyisobenzofuran-1(3H)-one, is available in databases such as PubChem and SpectraBase.^{[3][4]} Researchers synthesizing the title compound would need to perform full spectral characterization.

Safety and Handling

Safety information for **3-Hydroxy-6-methylisobenzofuran-1(3H)-one** is not explicitly available. The following guidelines are based on the safety data for 3-Hydroxyisobenzofuran-1(3H)-one and should be followed with the assumption of similar hazards.^[2]

- **Hazard Statements:** May cause skin irritation, serious eye irritation, and respiratory irritation.^[3]
- **Precautionary Measures:**
 - Handle in a well-ventilated area.
 - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Storage: Store in a cool, dry place, away from incompatible materials.

Signaling Pathways and Biological Activity

There is no specific information in the reviewed literature regarding the involvement of **3-Hydroxy-6-methylisobenzofuran-1(3H)-one** in any signaling pathways. However, the broader class of isobenzofuranone derivatives has been investigated for various biological activities, including as serotonin reuptake inhibitors, suggesting potential applications as antidepressants. Further research is required to determine the biological profile of the 6-methyl substituted variant.

Conclusion

3-Hydroxy-6-methylisobenzofuran-1(3H)-one is a chemical compound with a confirmed molecular identity but a notable lack of detailed, publicly available experimental data. This guide has compiled the existing information and provided a comparative analysis with its unmethylated analogue to serve as a foundational resource for the scientific community. It is evident that further research is necessary to fully characterize the physical, chemical, and biological properties of this compound. The generalized synthetic workflow and safety information provided herein offer a starting point for researchers interested in exploring this molecule further. All researchers are strongly encouraged to perform full characterization and safety assessments upon synthesis.

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